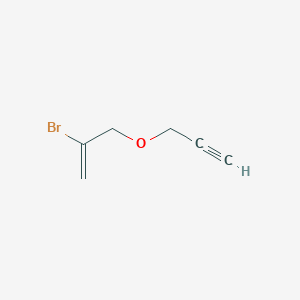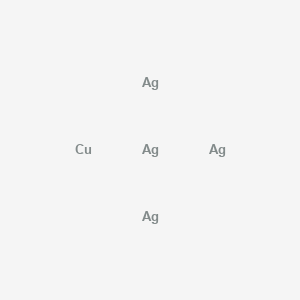
copper;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper and silver are both transition metals found in Group 11 of the periodic table. They share similar properties, such as high thermal and electrical conductivity, malleability, and ductility. Copper is a reddish-orange metal, while silver is a lustrous white metal. Both metals have been used for thousands of years in various applications, including coinage, jewelry, and industrial uses. When combined, copper and silver form alloys with unique properties that are utilized in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper and silver can be combined through various methods to form alloys or composite materials. One common method is the electroless silver coating on copper powder. This process involves using acetylacetone as a chelating reagent to prevent the formation of complex ions, allowing silver ions to be continuously reduced and deposited on the surface of copper particles . Another method involves the fabrication of silver-coated copper nanowires using methylsulfonylmethane, an environmentally friendly chemical, to replace toxic chemicals in the silver coating process .
Industrial Production Methods
In industrial settings, copper and silver alloys are often produced through co-deposition processes. This involves the simultaneous reduction of copper and silver ions to form an alloy. The process typically includes heating the mixture of copper and silver precursors in the presence of reducing agents under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Copper and silver undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when copper metal is placed in a solution of silver nitrate, a single replacement reaction occurs, forming copper(II) nitrate and solid silver . This reaction can be represented by the following balanced chemical equation:
Cu(s) + 2AgNO3(aq) → Cu(NO3)2(aq) + 2Ag(s)
Common Reagents and Conditions
Common reagents used in reactions involving copper and silver include silver nitrate, copper(II) chloride, and various reducing agents such as hydrazine and sodium hydroxide. These reactions often occur under aqueous conditions and may require heating to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving copper and silver include copper(II) nitrate, silver metal, and various copper and silver oxides. These products are often used in further chemical processes or industrial applications.
Aplicaciones Científicas De Investigación
Copper and silver compounds have numerous scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions. In biology and medicine, copper and silver nanoparticles are utilized for their antimicrobial properties, making them effective in wound dressings, coatings for medical devices, and water purification systems . In industry, copper and silver alloys are used in electronics, conductive inks, and as components in solar cells .
Mecanismo De Acción
The antimicrobial properties of copper and silver are primarily due to their ability to generate reactive oxygen species (ROS) and release metal ions. These ions interact with the cell membranes of microorganisms, causing structural damage and disrupting essential cellular processes . Silver ions, for example, can bind to proteins and enzymes, preventing DNA replication and leading to cell death . Copper ions can induce oxidative stress, leading to lipid peroxidation, protein oxidation, and DNA damage .
Comparación Con Compuestos Similares
Copper and silver share similarities with other Group 11 elements, such as gold. All three metals have high thermal and electrical conductivity and are used in various industrial applications. silver has the highest electrical conductivity among them, making it particularly valuable in electronic applications . Copper, on the other hand, is more abundant and less expensive, making it widely used in electrical wiring and plumbing . Gold is often used in high-end electronics and jewelry due to its resistance to corrosion and tarnish .
Similar Compounds
Gold: Shares high conductivity and malleability with copper and silver.
Nickel: Often used in alloys with copper for improved strength and corrosion resistance.
Zinc: Combined with copper to form brass, an alloy with enhanced mechanical properties.
Copper and silver compounds are unique in their combination of properties, making them valuable in a wide range of applications from industrial to biomedical fields.
Propiedades
Número CAS |
90065-82-0 |
|---|---|
Fórmula molecular |
Ag4Cu |
Peso molecular |
495.02 g/mol |
Nombre IUPAC |
copper;silver |
InChI |
InChI=1S/4Ag.Cu |
Clave InChI |
FKZPYZGMXRAARW-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Ag].[Ag].[Ag].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
![1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene](/img/structure/B14372003.png)

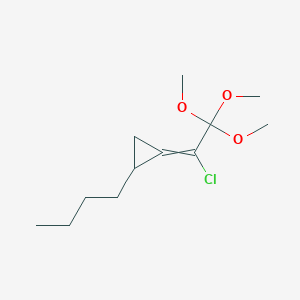
![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)

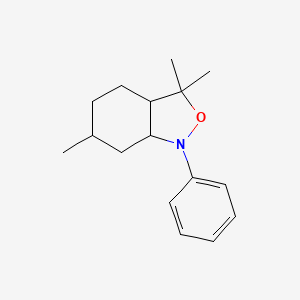
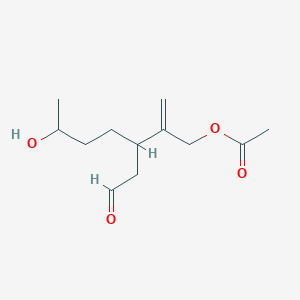
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
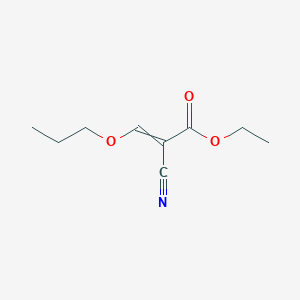
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
